Cas no 2142804-07-5 (2-[(Trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid)
![2-[(Trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2142804-07-5x500.png)
2-[(Trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2142804-07-5
- EN300-6312632
- 2-[(trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid
- 2-[(Trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid
-
- Inchi: 1S/C8H6F3N3O3/c9-8(10,11)7(17)14-3-5-12-1-4(2-13-5)6(15)16/h1-2H,3H2,(H,14,17)(H,15,16)
- InChI Key: RCCJCWXGFGBOHH-UHFFFAOYSA-N
- SMILES: FC(C(NCC1N=CC(C(=O)O)=CN=1)=O)(F)F
Computed Properties
- Exact Mass: 249.03612555g/mol
- Monoisotopic Mass: 249.03612555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 92.2Ų
2-[(Trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6312632-0.25g |
2-[(trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid |
2142804-07-5 | 95.0% | 0.25g |
$1708.0 | 2025-03-15 | |
Enamine | EN300-6312632-5.0g |
2-[(trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid |
2142804-07-5 | 95.0% | 5.0g |
$5387.0 | 2025-03-15 | |
Enamine | EN300-6312632-0.05g |
2-[(trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid |
2142804-07-5 | 95.0% | 0.05g |
$1560.0 | 2025-03-15 | |
Enamine | EN300-6312632-1.0g |
2-[(trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid |
2142804-07-5 | 95.0% | 1.0g |
$1857.0 | 2025-03-15 | |
Enamine | EN300-6312632-0.1g |
2-[(trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid |
2142804-07-5 | 95.0% | 0.1g |
$1635.0 | 2025-03-15 | |
Enamine | EN300-6312632-2.5g |
2-[(trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid |
2142804-07-5 | 95.0% | 2.5g |
$3641.0 | 2025-03-15 | |
Enamine | EN300-6312632-10.0g |
2-[(trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid |
2142804-07-5 | 95.0% | 10.0g |
$7988.0 | 2025-03-15 | |
Enamine | EN300-6312632-0.5g |
2-[(trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid |
2142804-07-5 | 95.0% | 0.5g |
$1783.0 | 2025-03-15 |
2-[(Trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid Related Literature
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
Additional information on 2-[(Trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid
Professional Introduction to 2-[(Trifluoroacetamido)methyl]pyrimidine-5-carboxylic Acid (CAS No. 2142804-07-5)
2-[(Trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid, with the CAS number 2142804-07-5, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and its potential applications in drug development. The presence of a trifluoroacetamido group in its molecular structure imparts distinct chemical characteristics that make it a valuable intermediate in synthesizing various bioactive molecules.
The trifluoroacetamido moiety is particularly noteworthy as it introduces fluorine atoms into the molecule. Fluorine substitution is a common strategy in medicinal chemistry due to its ability to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates. The incorporation of fluorine atoms can enhance the pharmacokinetic properties of a drug, making it more suitable for therapeutic use. In the case of 2-[(Trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid, the trifluoromethyl group contributes to its reactivity and functionality, enabling further derivatization into more complex structures.
The pyrimidine core of this compound is another critical feature. Pyrimidines are heterocyclic aromatic compounds that are fundamental components of nucleic acids, playing a crucial role in DNA and RNA synthesis. Their structural framework is widely utilized in the design of pharmaceuticals, particularly in antiviral and anticancer agents. The carboxylic acid group at the 5-position of the pyrimidine ring provides a site for further functionalization, allowing chemists to tailor the molecule for specific biological targets.
Recent research has highlighted the potential of 2-[(Trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid in developing novel therapeutic agents. Studies have demonstrated its utility as a building block for synthesizing inhibitors targeting various enzymes and receptors involved in diseases such as cancer and inflammation. The trifluoromethyl group enhances the binding affinity of these inhibitors, improving their efficacy. Additionally, the carboxylic acid moiety can be used to link other pharmacophores, creating multifunctional drugs with enhanced therapeutic profiles.
In the realm of anticancer research, 2-[(Trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid has been explored as a precursor for kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with cancer development. By designing inhibitors that target specific kinases, researchers aim to disrupt abnormal cell growth and induce apoptosis. The structural versatility of this compound allows for the creation of inhibitors with high selectivity and potency.
The compound's potential extends beyond oncology; it has also been investigated for its anti-inflammatory properties. Inflammatory processes are central to numerous diseases, including autoimmune disorders and cardiovascular conditions. By modulating inflammatory pathways, drugs derived from 2-[(Trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid could offer new therapeutic avenues. Preliminary studies suggest that derivatives of this compound exhibit inhibitory effects on pro-inflammatory cytokines, making them promising candidates for further development.
The synthesis of 2-[(Trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to achieve high yields and purity. The availability of efficient synthetic routes is crucial for scaling up production and facilitating further research into its applications.
The pharmacological evaluation of derivatives derived from this compound has shown encouraging results in preclinical studies. These studies have focused on assessing their efficacy, safety, and pharmacokinetic properties. The trifluoromethyl group's influence on metabolic stability has been particularly studied, as it can significantly impact how long a drug remains active in the body. Optimizing these properties is essential for developing drugs with prolonged therapeutic effects.
In conclusion, 2-[(Trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid (CAS No. 2142804-07-5) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in modern drug discovery efforts.
2142804-07-5 (2-[(Trifluoroacetamido)methyl]pyrimidine-5-carboxylic acid) Related Products
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)



